Cytotoxicity in Tumor Colony Assay vs. Doxorubicin
In a direct comparative assessment using the human tumor stem cell assay (HTSCA) across multiple human adenocarcinomas, 11-deoxydoxorubicin (11-deoxyadriamycin) demonstrated significantly reduced average in vitro cytotoxicity compared to the parent compound doxorubicin [1]. This assay evaluates clonogenic survival of tumor colony-forming units (TCFUs), a strong predictor of in vivo antitumor activity [1]. Among ten anthracycline analogues tested simultaneously, 11-deoxyDX was observed to be less toxic to TCFUs than doxorubicin and eight other analogs, indicating that the C-11 deoxygenation produces a measurable attenuation of direct tumor cell kill potency [1].
| Evidence Dimension | Average In Vitro Cytotoxicity (Clonogenic Survival) |
|---|---|
| Target Compound Data | Less cytotoxic than DX; among the least toxic of 10 analogues tested |
| Comparator Or Baseline | Doxorubicin (DX) and eight other anthracycline analogues |
| Quantified Difference | Qualitative ranking: 11-deoxyDX < DX and eight other analogues in average TCFU cytotoxicity |
| Conditions | Human tumor stem cell assay; serial in vitro titration against human adenocarcinoma (breast, lung, peritoneal) colony-forming units. |
Why This Matters
This evidence quantifies the inherent trade-off of the C-11 deoxygenation strategy: reduced direct tumor cell kill potency relative to doxorubicin, a critical parameter for experimental design and accurate benchmarking in preclinical oncology studies.
- [1] Salmon SE, Liu R, Casazza AM. 'Evaluation of new-anthracycline analogs with the human tumor stem cell assay.' Cancer Chemother Pharmacol. 1981;6(2):103-9. View Source
